
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one: is a heterocyclic compound that contains a benzoxadiazole ring system with a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one typically involves the nitration of 2,1,3-benzoxadiazol-4(1H)-one. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production methods would likely involve optimizing the nitration process for large-scale synthesis, ensuring high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reductants.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Substituted benzoxadiazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use as a fluorescent probe due to its aromatic structure and nitro group.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the development of advanced materials, such as polymers and dyes.
- Applied in the field of electronics for the creation of organic semiconductors.
作用機序
The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In biological systems, it may target specific enzymes or receptors, leading to a biological response.
類似化合物との比較
2,1,3-Benzoxadiazole: The parent compound without the nitro group.
5-Amino-2,1,3-benzoxadiazol-4(1H)-one: The reduced form with an amino group instead of a nitro group.
5-Chloro-2,1,3-benzoxadiazol-4(1H)-one: A halogenated derivative.
Uniqueness:
- The presence of the nitro group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and applications.
- The nitro group can be a site for further chemical modification, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
22250-52-8 |
|---|---|
分子式 |
C6H3N3O4 |
分子量 |
181.11 g/mol |
IUPAC名 |
5-nitro-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H |
InChIキー |
FASGAHGFACIZRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



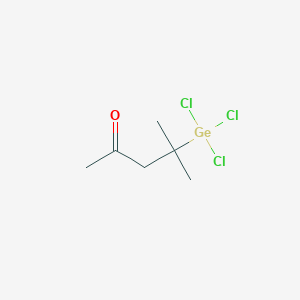


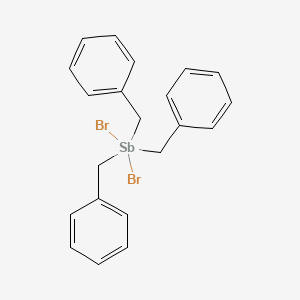

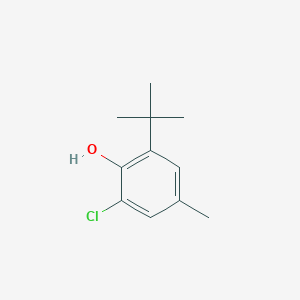
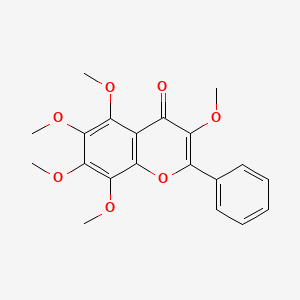
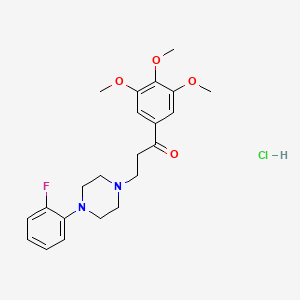
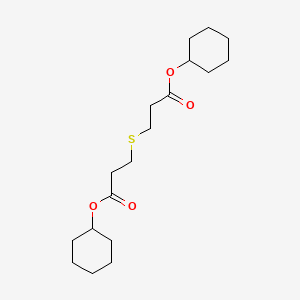


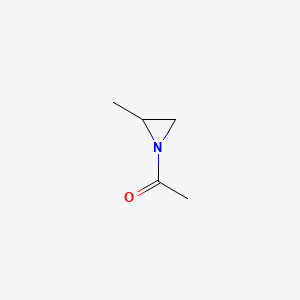
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
